ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate
Description
Ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyano group, a hydroxy-phenylethyl group, and a carbamate group, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-2-22-15(21)18-14(20)12(8-16)9-17-13(10-19)11-6-4-3-5-7-11/h3-7,9,13,17,19H,2,10H2,1H3,(H,18,20,21)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMWOPLJLHHTTJ-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC(CO)C1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/NC(CO)C1=CC=CC=C1)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an appropriate aldehyde in the presence of a base such as sodium ethoxide . The reaction is carried out in ethanol at reflux temperature or at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, with reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylates: These compounds share a similar structural motif and are synthesized using similar methods.
2-Phenethylamines: These compounds have a related phenylethylamine structure and exhibit various biological activities.
Uniqueness
Ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on diverse sources.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 303.32 g/mol. The compound features a carbamate functional group, a cyano group, and an aromatic hydroxyl moiety, which contribute to its biological activity.
Structural Formula
The structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the carbamate from the corresponding amine and isocyanate derivatives. The reaction conditions often include solvents such as DMF or ethanol and require careful temperature control to optimize yield and purity.
Inhibition Studies
Recent studies have indicated that compounds similar to this compound exhibit various biological activities, particularly as enzyme inhibitors. For instance, research has shown that related carbamates can act as potent inhibitors of urease enzymes, which are crucial in various physiological processes.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Ethyl Carbamate Derivative A | Urease (Jack Bean) | 0.52 |
| Ethyl Carbamate Derivative B | Urease (Jack Bean) | 0.46 |
These findings suggest that this compound may also possess similar inhibitory properties.
Antioxidant Activity
Additionally, compounds with structural similarities have been evaluated for their antioxidant properties. The presence of the phenolic hydroxyl group is believed to enhance radical scavenging activity, making it a candidate for further studies in oxidative stress-related conditions.
Case Studies
Several case studies have documented the biological evaluation of carbamate derivatives:
- Urease Inhibition : A study focused on the synthesis and biological evaluation of Schiff base transition metal complexes derived from similar structures demonstrated strong urease inhibition.
- Antioxidant Evaluation : Another study assessed the antioxidant potential of phenolic carbamates and found that derivatives exhibited considerable free radical scavenging activity, contributing to their therapeutic potential in treating oxidative stress-related diseases .
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Understanding the exact mechanisms by which this compound exerts its biological effects.
- In Vivo Evaluations : Conducting animal studies to assess efficacy and safety profiles.
- Structural Modifications : Exploring analogs to improve potency and selectivity for specific biological targets.
Q & A
Basic: What synthetic strategies are recommended for ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the α,β-unsaturated carbonyl core. Key steps include:
- Cyanocinnamate Intermediate: Reacting cyanoacetate derivatives with aldehydes via Knoevenagel condensation to form the enoyl backbone .
- Amination: Introducing the 2-hydroxy-1-phenylethylamine group under controlled pH (7–9) to avoid side reactions .
- Carbamate Protection: Using ethyl chloroformate or similar reagents to protect the amine, ensuring anhydrous conditions to prevent hydrolysis .
Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (amination step) | Minimizes epimerization |
| Solvent | DMF or THF | Enhances solubility of intermediates |
| Catalysts | Triethylamine (base) | Accelerates carbamate formation |
Reference Studies: Controlled copolymerization protocols () and indole derivative syntheses () provide analogous optimization frameworks.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolves stereochemistry (e.g., E/Z configuration) and hydrogen-bonding networks. Monoclinic systems (space group C2/c) are typical, with unit cell parameters a = 25.102 Å, b = 12.013 Å, c = 10.436 Å, β = 96.248° .
- NMR Spectroscopy:
- IR Spectroscopy: Identifies functional groups (C≡N stretch: ~2200 cm⁻¹; carbamate C=O: ~1700 cm⁻¹) .
Data Cross-Validation: Discrepancies between solution (NMR) and solid-state (X-ray) data can arise from conformational flexibility; molecular dynamics simulations may reconcile these .
Basic: How can researchers assess the stability of the carbamate group under varying experimental conditions?
Methodological Answer:
- Hydrolytic Stability:
- Oxidative Stability: Expose to H₂O₂ or radical initiators (AIBN) to simulate oxidative environments. LC-MS identifies degradation products (e.g., urea derivatives) .
Reference: Ethyl carbamate stability assays ( ) and polycarbamate degradation studies () offer validated protocols.
Advanced: How can computational methods predict the reactivity of the α,β-unsaturated carbonyl system in this compound?
Methodological Answer:
- DFT Calculations: Model electron density maps to identify electrophilic sites (e.g., β-carbon of the enoyl group). B3LYP/6-31G(d) is suitable for predicting Michael addition sites .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational stability .
- Docking Studies: Predict interactions with biological targets (e.g., enzymes) by aligning the enoyl moiety with active-site nucleophiles .
Case Study: Analogous acrylate derivatives () showed computational reactivity trends correlating with experimental kinetic data.
Advanced: What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Dynamic Effects: Use variable-temperature NMR to detect rotameric equilibria or tautomerism that X-ray might not capture .
- Paramagnetic Relaxation Agents: Add shift reagents (e.g., Eu(fod)₃) to simplify overcrowded NMR regions .
- Complementary Techniques: Pair solid-state NMR with X-ray to reconcile differences in bond angles/geometry .
Example: In , crystallographic data confirmed the Z-configuration of a similar enoate, whereas NMR suggested dynamic disorder.
Advanced: How can researchers investigate structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace phenyl with heteroaromatic groups) and test inhibitory activity against enzymes (e.g., kinases) .
- Biological Assays:
- Enzyme Inhibition: Measure IC₅₀ values using fluorogenic substrates .
- Cellular Uptake: Use fluorescently tagged derivatives and confocal microscopy .
- SAR Table:
| Derivative | Substituent Modification | IC₅₀ (μM) | Log P |
|---|---|---|---|
| Parent Compound | None | 5.2 | 2.67 |
| Cyano → NO₂ | Increased electrophilicity | 3.8 | 2.91 |
| Phenyl → Pyridyl | Enhanced solubility | 7.1 | 1.98 |
Reference: Anti-cancer indole derivatives () and carbamate SAR studies () guide these approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
